

# Physicochemical Properties of Succinylsulfathiazole Powder: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **Succinylsulfathiazole**

Cat. No.: **B1662138**

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## Introduction

**Succinylsulfathiazole** is a sulfonamide antibacterial agent characterized by its poor absorption from the gastrointestinal tract.<sup>[1]</sup> This property makes it particularly useful for the treatment of intestinal infections. Chemically, it is 4-oxo-4-[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]butanoic acid.<sup>[2]</sup> The succinyl group is attached to the sulfathiazole molecule to form a prodrug, which is slowly hydrolyzed in the intestine to release the active sulfathiazole.<sup>[1]</sup> This technical guide provides a comprehensive overview of the core physicochemical properties of **Succinylsulfathiazole** powder, essential for its formulation, development, and quality control.

## Chemical Structure and Properties

**Succinylsulfathiazole** is a white or yellowish-white crystalline powder.<sup>[1]</sup> Key identifying and chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	4-Oxo-4-[(2-thiazolylamino)sulfonyl]phenyl amino]butanoic acid	[2]
CAS Number	116-43-8	[2]
Molecular Formula	C13H13N3O5S2	[2]
Molecular Weight	355.39 g/mol	[2]
Appearance	White to off-white powder	[1]

## Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **Succinylsulfathiazole** powder.

**Table 1: Thermal and Acid-Base Properties**

Parameter	Value	Reference
Melting Point	184-186 °C or 192-195 °C (unclear)	[2]
pKa	4.5 (Uncertain)	

**Table 2: Solubility Profile**

Solvent	Solubility	Reference
Water	1 g in approx. 4800 mL (very slightly soluble)	<a href="#">[1]</a> <a href="#">[2]</a>
Alkali Hydroxide Solutions	Soluble	<a href="#">[1]</a> <a href="#">[2]</a>
Sodium Bicarbonate Solutions	Soluble (with evolution of CO <sub>2</sub> )	<a href="#">[2]</a>
Alcohol	Sparingly soluble	<a href="#">[2]</a>
Acetone	Sparingly soluble	<a href="#">[2]</a>
Chloroform	Insoluble	<a href="#">[2]</a>
Ether	Insoluble	<a href="#">[2]</a>

## Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of active pharmaceutical ingredients like **Succinylsulfathiazole** are outlined in various pharmacopeias and scientific literature. Below are representative protocols.

### Melting Point Determination (Capillary Method)

**Principle:** The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs at a sharp, well-defined temperature. The capillary method is a common and simple technique for this determination.

**Methodology:**

- Sample Preparation:** A small amount of finely powdered and thoroughly dried **Succinylsulfathiazole** is introduced into a capillary tube, which is sealed at one end. The powder is compacted by tapping the tube gently.
- Apparatus:** A melting point apparatus equipped with a heating block, a thermometer, and a means for observing the sample in the capillary tube is used.
- Procedure:** The capillary tube is placed in the heating block. The temperature is raised at a controlled rate. The temperatures at which the substance begins to melt and at which it is

completely molten are recorded as the melting range.

## Solubility Determination (Shake-Flask Method)

**Principle:** This method determines the equilibrium solubility of a substance in a given solvent at a specific temperature.

**Methodology:**

- **Procedure:** An excess amount of **Succinylsulfathiazole** powder is added to a flask containing a known volume of the solvent.
- The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
- **Analysis:** The concentration of **Succinylsulfathiazole** in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

## pKa Determination (Potentiometric Titration)

**Principle:** Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance. It involves monitoring the change in pH of a solution as a titrant of known concentration is added.

**Methodology:**

- **Sample Preparation:** A precise amount of **Succinylsulfathiazole** is dissolved in a suitable solvent (often a co-solvent system with water for poorly soluble compounds).
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl).
- **Data Collection:** The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

- Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

## Polymorphism Analysis (X-Ray Powder Diffraction - XRPD)

Principle: Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Each polymorph has a unique crystal lattice and will produce a distinct X-ray diffraction pattern.

Methodology:

- Sample Preparation: A small amount of **Succinylsulfathiazole** powder is placed on a sample holder.
- Instrumentation: An X-ray powder diffractometer is used to irradiate the sample with monochromatic X-rays.
- Data Collection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle ( $2\theta$ ).
- Analysis: The resulting diffractogram, a plot of intensity versus  $2\theta$ , serves as a fingerprint for the crystalline form. Different polymorphs will exhibit different peak positions and intensities. The study by Moustafa et al. (1974) specifically investigated the crystal forms of **Succinylsulfathiazole**, likely employing techniques such as XRPD and infrared spectrophotometry to characterize and differentiate them.[\[3\]](#)

## Stability Testing (ICH Guidelines)

Principle: Stability testing is performed to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Methodology:

- Long-Term Testing: Samples of **Succinylsulfathiazole** powder are stored under controlled conditions (e.g.,  $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$  /  $60\%$  RH  $\pm 5\%$  RH) for an extended period (e.g., 12 months or

longer).

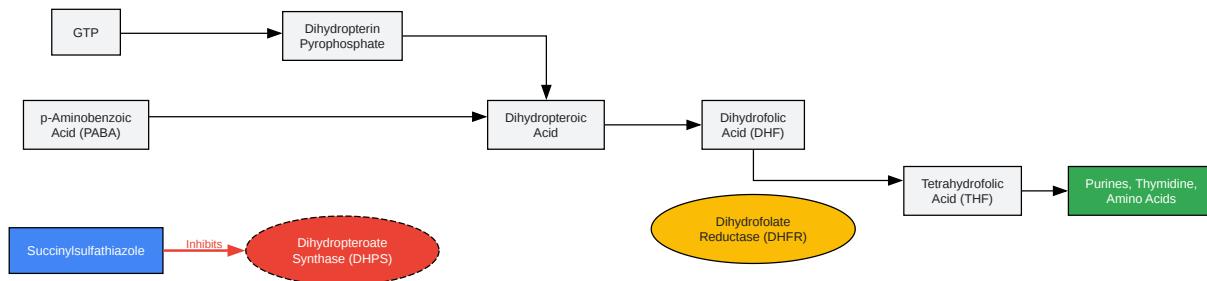
- Accelerated Testing: To predict long-term stability in a shorter timeframe, samples are stored under stressed conditions (e.g.,  $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$  /  $75\%$  RH  $\pm 5\%$  RH) for a shorter duration (e.g., 6 months).
- Analysis: At specified time points, samples are withdrawn and analyzed for various parameters, including appearance, assay, degradation products, and dissolution (if applicable for a formulated product).

## Mechanism of Action: Interference with Folic Acid Synthesis

**Succinylsulfathiazole**, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial folic acid (vitamin B9) synthesis pathway. Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides and some amino acids, essential for DNA replication and cell growth. In contrast, humans obtain folic acid from their diet, making this pathway an excellent target for selective antibacterial therapy.

**Succinylsulfathiazole** is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competing with PABA for the active site of the enzyme,

**Succinylsulfathiazole** blocks the synthesis of dihydropteroic acid, a key intermediate in the folic acid pathway. This ultimately leads to a depletion of tetrahydrofolate, the biologically active form of folic acid, thereby inhibiting bacterial growth and reproduction (bacteriostatic effect).

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- To cite this document: BenchChem. [Physicochemical Properties of Succinylsulfathiazole Powder: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662138#physicochemical-properties-of-succinylsulfathiazole-powder>]

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